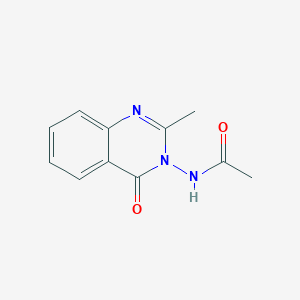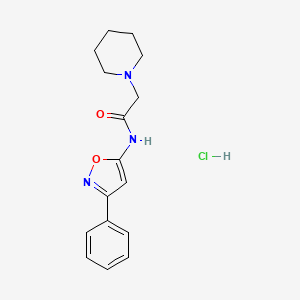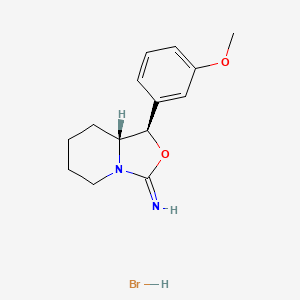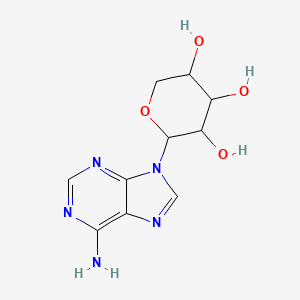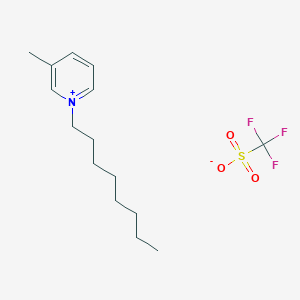
3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate: is a chemical compound with the molecular formula C15H24F3NO3S and a molecular weight of 355.42 g/mol . This compound belongs to the class of pyridinium salts and is characterized by the presence of a trifluoromethanesulfonate anion. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate typically involves the quaternization of 3-methylpyridine with 1-octyl bromide, followed by anion exchange with trifluoromethanesulfonate. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same quaternization and anion exchange steps, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The pyridinium ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as halides or alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium salts, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst or reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium cation can interact with negatively charged sites on biomolecules or catalysts, while the trifluoromethanesulfonate anion can participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or biological systems .
Comparaison Avec Des Composés Similaires
- 1-Octyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Octyl-3-methylpyridinium trifluoromethanesulfonate
- 1-Octyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide
Comparison: Compared to similar compounds, 3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate is unique due to its specific combination of the pyridinium cation and trifluoromethanesulfonate anion. This combination imparts distinct chemical properties, such as higher thermal stability and unique solubility characteristics, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
929602-03-9 |
|---|---|
Formule moléculaire |
C15H24F3NO3S |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
3-methyl-1-octylpyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H24N.CHF3O3S/c1-3-4-5-6-7-8-11-15-12-9-10-14(2)13-15;2-1(3,4)8(5,6)7/h9-10,12-13H,3-8,11H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
XPNAZZWNOACNNO-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide](/img/structure/B14168988.png)
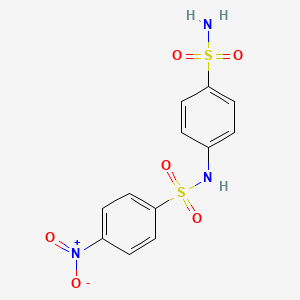

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B14169005.png)
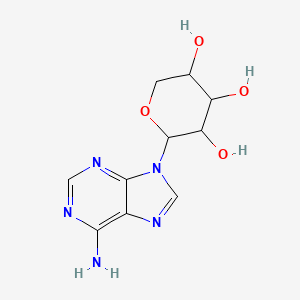
![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)
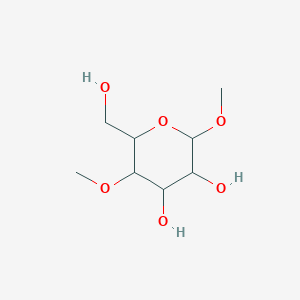
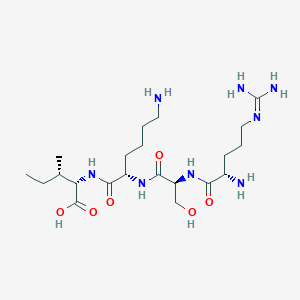
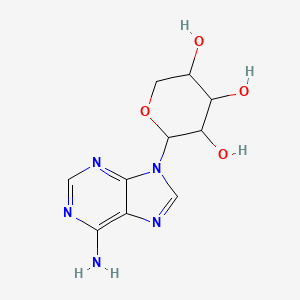
![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
